

N-Benzylideneaniline Compounds: A Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: *N-Benzylideneaniline*

Cat. No.: *B15585371*

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N-benzylideneaniline and its derivatives, a class of compounds known as Schiff bases, have emerged as a significant scaffold in medicinal chemistry. Characterized by the presence of an azomethine ($-C=N-$) group, these compounds are synthetically accessible and possess a broad spectrum of biological activities.^[1] This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of **N-benzylideneaniline** compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of **N-benzylideneaniline** derivatives against various cancer cell lines.^{[2][3]} The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.^[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected **N-benzylideneaniline** compounds, represented by their half-maximal inhibitory concentration (IC_{50}) values.

Compound	Cell Line	IC ₅₀ (μM)	Reference
N-Benzylideneaniline	HT-29 (Colon)	20.28 μg/mL	[1]
Derivative A	MCF-7 (Breast)	25.4	[4]
Derivative B	MCF-7 (Breast)	12.8	[4]
Derivative C	HeLa (Cervical)	35.1	[4]
Derivative D	HeLa (Cervical)	18.5	[4]
Doxorubicin (Control)	MCF-7 (Breast)	1.2	[4]
Doxorubicin (Control)	HeLa (Cervical)	0.8	[4]
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol	B16F10 (Melanoma)	17.22 ± 0.38	[5]
N-(4-Hydroxybenzylidene)-3-methoxyaniline	Lignostilbene-α,β-dioxygenase	0.3	[6]
N-(4-hydroxybenzyl)-3-methoxyaniline	Lignostilbene-α,β-dioxygenase	10	[6]

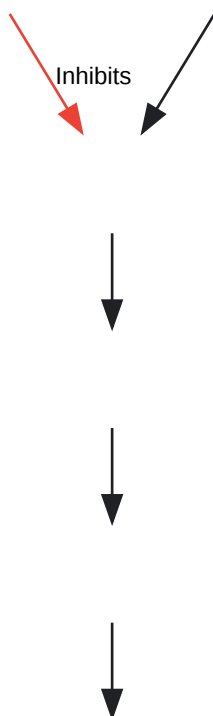
Signaling Pathways in Anticancer Activity

N-benzylideneaniline derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[4]



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Caption: Potential inhibition of the NF-κB signaling pathway by **N-benzylideneaniline** derivatives.[4]



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Caption: Potential modulation of the MAPK signaling pathway by **N-benzylideneaniline** derivatives.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of **N-benzylideneaniline** compounds on cancer cell lines.[1][3]

- Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare various concentrations of the **N-benzylideneaniline** derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

N-benzylideneaniline derivatives have demonstrated significant activity against a range of bacteria and fungi.[2][7] The azomethine group is considered crucial for their antimicrobial effects.[2]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of **N-benzylideneaniline** derivatives, with data shown as zone of inhibition or minimum inhibitory concentration (MIC).

Compound	Microorganism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
(4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i)	Escherichia coli	22	-	[8]
DNCL	Streptomyces grieseus	-	Potent	[9]
DNCL	Salmonella typhi	-	Potent	[9]
NCL	Tested microorganisms	-	Active	[9]
MNM	Tested microorganisms	-	Active	[9]

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[7]

- **Preparation of Microbial Culture:** A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
- **Well Preparation:** Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
- **Compound Application:** A defined volume of the **N-benzylideneaniline** derivative solution at a known concentration is added to each well.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.[8]
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

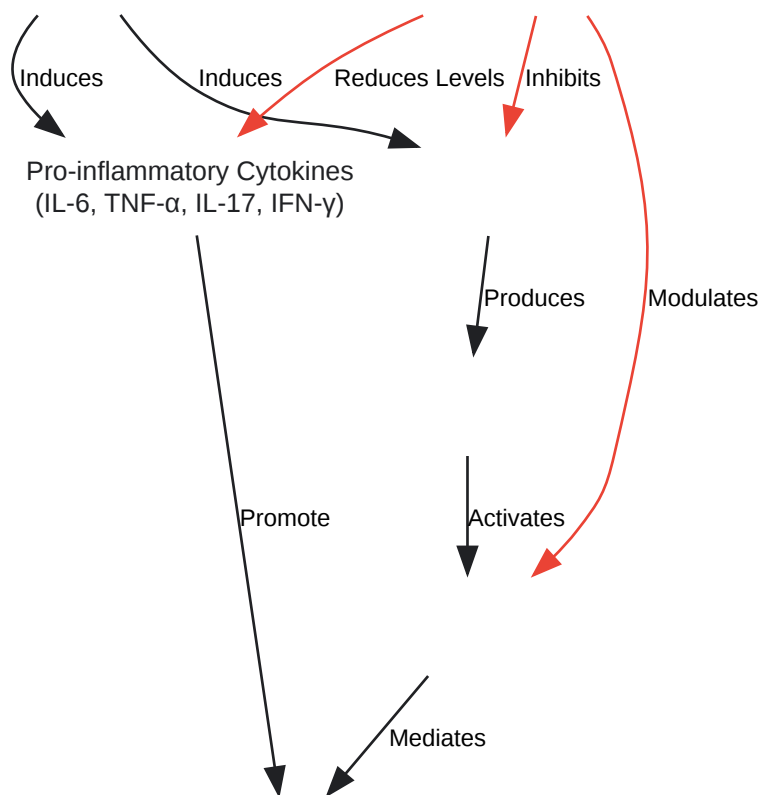
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.^[2]

- **Serial Dilution:** Prepare a series of twofold dilutions of the test compound in a suitable growth medium (e.g., nutrient broth) in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with a standardized microbial suspension.
- **Incubation:** Incubate the plate at the appropriate temperature for 24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.

Anti-inflammatory Activity

Certain **N-benzylideneaniline** derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating inhibitory effects on key inflammatory pathways.^[1] One proposed mechanism involves the modulation of the nitric oxide (NO) pathway and cytokine signaling.^[10]

Signaling Pathway in Anti-inflammatory Activity



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Caption: Anti-inflammatory mechanism via the sGC-NO/cytokine pathway.[10]

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

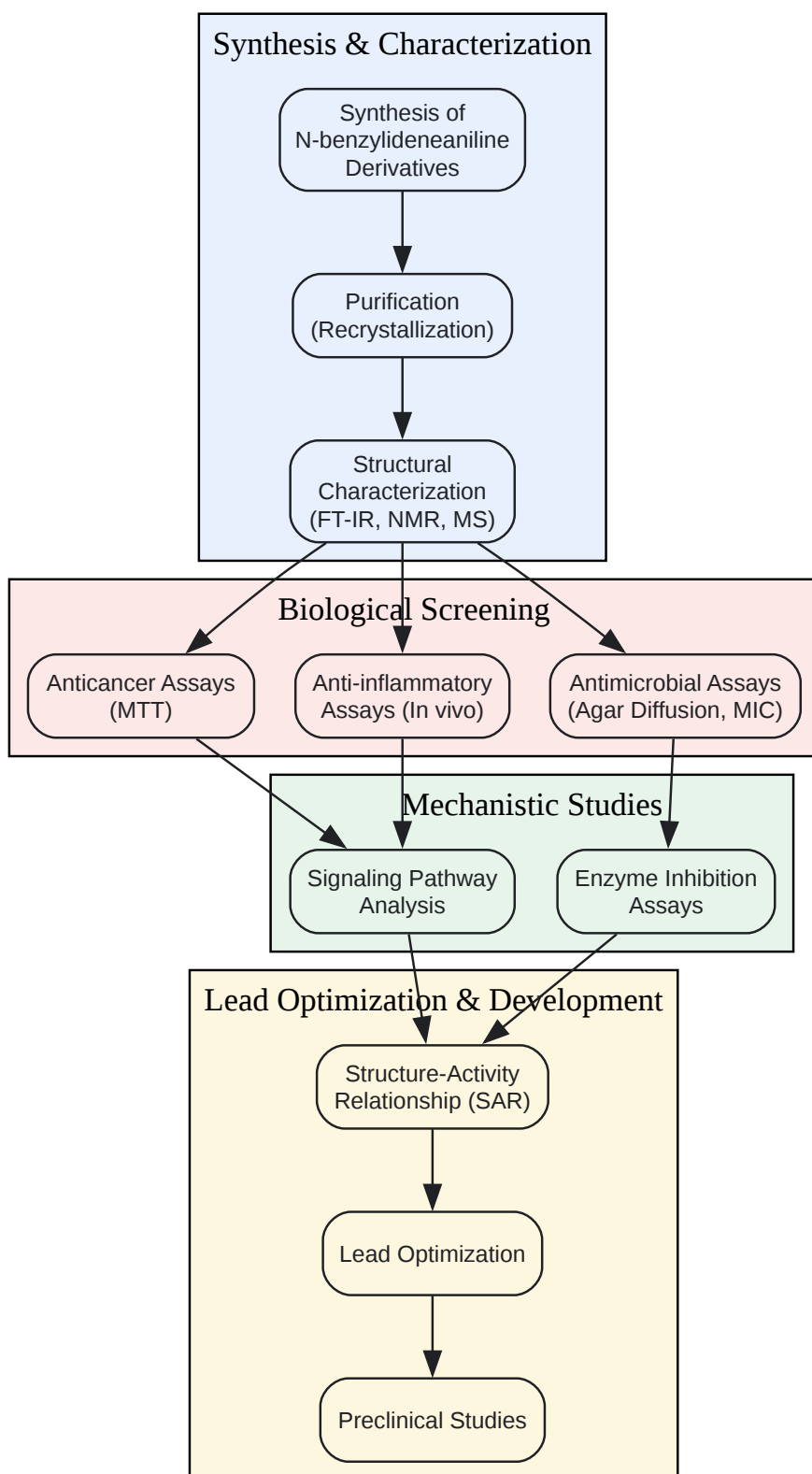
This in vivo model is used to evaluate the anti-inflammatory potential of compounds.[10]

- Animal Groups: Male Swiss mice are divided into control and treatment groups.
- Compound Administration: The **N-benzylideneaniline** derivative (e.g., 10 and 20 mg/kg) or vehicle is administered orally.
- Induction of Peritonitis: After a set time (e.g., 1 hour), peritonitis is induced by an intraperitoneal injection of carrageenan (1%).

- **Leukocyte Collection:** After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline containing EDTA to collect the peritoneal fluid.
- **Leukocyte Counting:** The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber.
- **Data Analysis:** The percentage of inhibition of leukocyte migration in the treated groups is calculated relative to the control group. A significant reduction in leukocyte migration indicates anti-inflammatory activity.^[10]

General Experimental Workflow

The discovery and development of biologically active **N-benzylideneaniline** compounds typically follow a structured workflow.



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Caption: General workflow for the development of **N-benzylideneaniline** derivatives.

Conclusion

N-benzylideneaniline and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their synthetic tractability and the potential for structural modifications make them attractive candidates for further investigation in drug discovery and development. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and efficacy profiles.

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